molecular formula C6H8F2O2 B13540615 2-(1,1-Difluoroethyl)cyclopropanecarboxylic acid

2-(1,1-Difluoroethyl)cyclopropanecarboxylic acid

Cat. No.: B13540615
M. Wt: 150.12 g/mol
InChI Key: ONTVBKAFCGRFDD-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H8F2O2 It is characterized by the presence of a cyclopropane ring substituted with a 1,1-difluoroethyl group and a carboxylic acid group

Preparation Methods

The synthesis of 2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid include:

    1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but differs in the position of the fluorine atoms.

    Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid group but may have different substituents.

    Fluorinated cyclopropanes: These compounds contain fluorine atoms and cyclopropane rings but vary in the number and position of fluorine atoms.

The uniqueness of 2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H8F2O2/c1-6(7,8)4-2-3(4)5(9)10/h3-4H,2H2,1H3,(H,9,10)

InChI Key

ONTVBKAFCGRFDD-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1C(=O)O)(F)F

Origin of Product

United States

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